Methyl 2-bromo-2-(4-bromophenyl)propanoate

Description

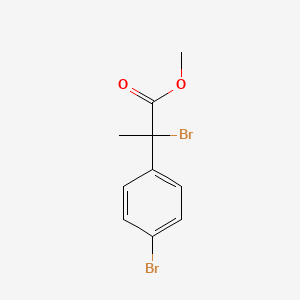

Methyl 2-bromo-2-(4-bromophenyl)propanoate (CAS RN: 1399659-98-3) is a brominated organic ester featuring a propanoate backbone substituted with two bromine atoms: one at the α-carbon of the ester group and another at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₁Br₂O₂, with a molecular weight of 342.02 g/mol. This compound is synthesized via bromination reactions, such as the treatment of precursors with aqueous HBr under controlled conditions . Its structural uniqueness lies in the dual bromine substituents, which confer distinct electronic and steric properties, making it valuable in pharmaceutical intermediates and organic synthesis.

Properties

Molecular Formula |

C10H10Br2O2 |

|---|---|

Molecular Weight |

321.99 g/mol |

IUPAC Name |

methyl 2-bromo-2-(4-bromophenyl)propanoate |

InChI |

InChI=1S/C10H10Br2O2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |

InChI Key |

DIOWLHGFZXRYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-bromophenyl)propanoate can be synthesized through the bromination of methyl 2-(4-bromophenyl)propanoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-bromophenyl)propanoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding non-brominated ester.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine with iodine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the brominated ester.

Major Products Formed

Substitution: Formation of methyl 2-iodo-2-(4-iodophenyl)propanoate.

Reduction: Formation of methyl 2-(4-bromophenyl)propanoate.

Oxidation: Formation of 2-bromo-2-(4-bromophenyl)propanoic acid.

Scientific Research Applications

Pharmaceutical Synthesis

Role as an Intermediate:

Methyl 2-bromo-2-(4-bromophenyl)propanoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. It plays a crucial role in developing drugs aimed at treating serious diseases, including cancer. The compound's bromine substituents enhance its reactivity, making it suitable for various coupling reactions essential in drug development.

Case Study:

A study demonstrated the successful synthesis of fexofenadine, an antihistamine used to treat allergies, utilizing this compound as a key intermediate. The selective bromination process allowed for high yields and purity of the final product, showcasing the compound's effectiveness in pharmaceutical applications .

Material Science

Development of New Materials:

The compound is also employed in material science for developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics such as thermal stability and chemical resistance.

Applications in Coatings:

Research indicates that this compound can be incorporated into polymer matrices to improve their mechanical properties and durability. This is particularly beneficial in industries where materials are subjected to harsh conditions .

Organic Synthesis

Facilitating Complex Molecule Formation:

In organic synthesis, this compound serves as a building block for creating complex molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to construct various functional groups efficiently.

Example of Use:

A recent synthesis project involved employing this compound to create a series of novel compounds with potential biological activities. The versatility of the compound made it an ideal candidate for exploring new synthetic pathways .

Agricultural Chemicals

Formulation of Agrochemicals:

this compound is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its brominated structure enhances the biological activity of these formulations.

Impact on Crop Yields:

Field studies have shown that agrochemicals developed using this compound can significantly improve crop yields by effectively targeting pests while minimizing environmental impact .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is used for detecting and quantifying brominated compounds. This application is vital for environmental monitoring and safety assessments.

Methodology:

Techniques such as gas chromatography have been employed to analyze samples containing this compound, allowing researchers to monitor brominated pollutants in various environments effectively .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | High reactivity; effective in cancer treatments |

| Material Science | Development of polymers and coatings | Enhanced mechanical properties |

| Organic Synthesis | Building block for complex molecules | Versatile in creating functional groups |

| Agricultural Chemicals | Formulation of pesticides and herbicides | Improved crop yields; targeted pest control |

| Analytical Chemistry | Detection/quantification of brominated compounds | Essential for environmental monitoring |

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-bromophenyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS RN: 154825-97-5)

Methyl 2-[4-(4-bromobutanoyl)phenyl]-2-methylpropanoate (CAS RN: Not explicitly listed)

- Molecular formula : C₁₅H₁₉BrO₃; Molecular weight : 343.22 g/mol.

- Features a 4-bromobutanoyl chain instead of a para-bromophenyl group, introducing a ketone functional group.

- Reactivity: The bromine on the butanoyl moiety participates in nucleophilic substitutions, enabling elongation of carbon chains in synthetic pathways .

Halogen-Substituted Analogues

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS RN: 1314671-09-4)

Methyl 2-[(4-bromo-2-nitrophenyl)(methyl)amino]-2-methylpropanoate (CAS RN: 1803566-66-6)

- Molecular formula : C₁₂H₁₅BrN₂O₄; Molecular weight : 355.17 g/mol.

- Unique features: Nitro and methylamino groups introduce hydrogen-bonding capacity and redox activity, broadening applications in dye synthesis and catalysis .

Ester Variants

Ethyl 2-bromo-2-(2-bromophenyl)acetate (CAS RN: 90798-47-3)

- Molecular formula : C₁₀H₁₀Br₂O₂; Molecular weight : 322.00 g/mol.

- Comparison: The ethyl ester group increases hydrophobicity (logP ~3.2 vs. ~2.8 for methyl), while the ortho-bromophenyl substitution creates steric constraints in coupling reactions .

Physicochemical and Reactivity Data

Biological Activity

Methyl 2-bromo-2-(4-bromophenyl)propanoate, a brominated organic compound, is gaining attention for its potential biological activities. This compound is characterized by the presence of two bromine atoms and an ester functional group, which contribute to its unique reactivity and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a propanoate ester structure with brominated phenyl groups. The presence of bromine enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating the compound's efficacy against bacteria and fungi, it demonstrated significant inhibition of growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly in leukemia and solid tumor cells. The mechanism involves cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways, including mitochondrial depolarization and caspase activation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant growth inhibition | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atoms can participate in various interactions such as hydrogen bonding and van der Waals forces, influencing the compound's reactivity.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation.

- Induction of Apoptosis : The activation of apoptotic pathways is mediated by mitochondrial changes and caspase activation, leading to programmed cell death in cancer cells .

- Inhibition of Tubulin Assembly : Similar to other anticancer agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Case Studies

Several studies have focused on evaluating the biological effects of this compound:

- Study on Anticancer Effects : A recent investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicated GI50 values in the low micromolar range for solid tumors and even lower for leukemia cells, highlighting its selective cytotoxicity .

- Antimicrobial Activity Assessment : In another study, the compound was tested against a panel of bacterial strains. The results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.